Samarcandin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28699-16-3 |
|---|---|
Molecular Formula |
C24H32O5 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
7-[[(1R,2S,4aS,6S,8aR)-2,6-dihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C24H32O5/c1-22(2)18-9-12-24(4,27)19(23(18,3)11-10-20(22)25)14-28-16-7-5-15-6-8-21(26)29-17(15)13-16/h5-8,13,18-20,25,27H,9-12,14H2,1-4H3/t18-,19+,20+,23-,24+/m1/s1 |
InChI Key |
WNANPKYNOALKIV-XJRISUEFSA-N |
SMILES |
O=C1C=CC2=C(O1)C=C(OC[C@H]3[C@](C)(O)CC[C@@]4([H])C(C)(C)[C@H](O)CC[C@]34C)C=C2 |
Isomeric SMILES |
C[C@@]12CC[C@@H](C([C@H]1CC[C@]([C@H]2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)(C)C)O |
Canonical SMILES |
CC1(C2CCC(C(C2(CCC1O)C)COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Samarcandin; |
Origin of Product |
United States |
Isolation and Source Identification of Samarcandin
Botanical Origins of Samarcandin
This compound is predominantly isolated from various species belonging to the Ferula genus (family Apiaceae), which comprises approximately 130 species distributed across the Mediterranean and Central Asia. nih.govbrieflands.comnih.gov The compound was first discovered in Ferula samarcandica. nih.gov Subsequent phytochemical investigations have identified its presence in numerous other Ferula species.
Recent analysis using High-Performance Thin-Layer Chromatography (HPTLC) has quantified the concentration of this compound in several species, highlighting F. drudeana as a particularly rich source. researchgate.netmdpi.com
| Species | This compound Content (% w/w in Methanol (B129727) Extract) | Reference |
|---|---|---|
| Ferula drudeana | 0.573% | researchgate.netmdpi.com |
| Ferula huber-morathii | Present | nih.govmdpi.com |
| Ferula assa-foetida | Present | nih.govbrieflands.com |
| Ferula duranii | Present | researchgate.netmdpi.com |
| Ferula tenuissima | Present | nih.govresearchgate.net |
| Ferula sinaica | Diastereomer Present | brieflands.com |
| Ferula samarcandica | Present (First isolation) | nih.gov |
The concentration of this compound and other sesquiterpene coumarins can vary within the plant. Researchers have successfully isolated the compound from specific parts, which are typically rich in oleo-gum-resins. nih.govrjpharmacognosy.ir
Roots : The roots of Ferula species are a frequently utilized source for extracting this compound and related compounds. brieflands.commdpi.comscispace.comjst.go.jp
Oleo-gum-resin : The resinous exudate from the stems and roots of species like F. assa-foetida is a well-documented source. nih.govbrieflands.com
Ferula Species as Primary Sources
Extraction Methodologies
The initial step in isolating this compound involves extracting the crude mixture of phytochemicals from the dried and powdered plant material. This is primarily achieved through solvent extraction.
The choice of solvent is critical for efficiently extracting sesquiterpene coumarins. Various polar and non-polar solvents are employed, often by macerating the plant material for extended periods or through reflux. scispace.comnih.gov
| Solvent | Plant Source Example | Extraction Method | Reference |
|---|---|---|---|
| Methanol | F. narthex | Maceration at room temperature for 14 days | nih.gov |
| Dichloromethane (B109758) | F. huber-morathii roots, F. badrakema fruits | Maceration | mdpi.comtandfonline.com |
| 95% Ethanol (B145695) | F. sinkiangensis roots | Reflux for 2 hours (repeated 3 times) | scispace.com |
| n-Hexane | F. assa-foetida oleo-gum-resin | Initial defatting/extraction | rjpharmacognosy.ir |
Following extraction, the solvent is typically removed under vacuum at a low temperature (e.g., 45°C) to yield a crude extract. nih.gov
The crude extract contains a complex mixture of compounds. Therefore, a preliminary fractionation step is necessary to separate the components based on their polarity, simplifying the subsequent isolation process.
Solvent-Solvent Partitioning : The crude extract (e.g., methanolic extract) is often partitioned between an aqueous phase and a series of immiscible organic solvents of increasing polarity. A common sequence involves partitioning against n-hexane, chloroform (B151607), ethyl acetate (B1210297), and butanol. scispace.comnih.gov This divides the extract into several fractions, concentrating compounds like this compound in fractions of intermediate polarity, such as the chloroform or ethyl acetate fractions. nih.gov
Flash Column Chromatography : This technique may be used as an initial cleanup step for the crude extract or for a specific solvent partition. For instance, the residue from a methylene (B1212753) chloride extract of F. sinaica was subjected to flash column chromatography on silica (B1680970) gel using a gradient of n-hexane and dichloromethane. brieflands.com
Solvent Extraction Techniques
Chromatographic Isolation Procedures
The final purification of this compound from the enriched fractions is achieved through a combination of chromatographic techniques. mpg.denih.gov Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. mpg.de
Column Chromatography (CC) : This is the most common method for the large-scale separation of compounds from plant extracts. oatext.com The this compound-containing fraction is applied to a column packed with a stationary phase, typically silica gel. tandfonline.com A solvent system (mobile phase), often a mixture of petroleum ether and acetone (B3395972) or n-hexane and ethyl acetate, is passed through the column. mdpi.comtandfonline.com Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography), and those containing the target compound are combined. tandfonline.com Sephadex LH-20, a size-exclusion chromatography medium, is also used, particularly for separating compounds in a mixture of n-hexane-CH2Cl2-MeOH. brieflands.com
Preparative Thin-Layer Chromatography (PTLC) : For further purification of smaller quantities, PTLC is employed. Fractions obtained from column chromatography are applied as a band onto a silica gel plate, which is then developed in a suitable solvent system (e.g., petrol-Me2CO, 2:1). tandfonline.com The band corresponding to this compound is scraped off the plate, and the compound is eluted with a solvent.
High-Performance Liquid Chromatography (HPLC) : For final purification to high purity, reversed-phase HPLC is often used. brieflands.com In one instance, a mixture containing a this compound diastereomer was purified on an RP-8 column using a mobile phase of methanol and water (65:35). brieflands.com
Reversed-Phase (RP) Flash Chromatography : Modern techniques like RP-18 flash chromatography are also utilized. In the isolation from F. huber-morathii, fractions from a primary column were subjected to RP-18 flash chromatography with a water:acetonitrile (B52724) gradient to yield pure this compound, among other compounds. mdpi.com
Through the systematic application of these extraction and chromatographic techniques, this compound can be isolated in a pure form, enabling its structural elucidation and further scientific investigation.
Column Chromatography Techniques
Column chromatography serves as a primary and indispensable technique for the initial fractionation of crude extracts from Ferula species to separate this compound and related compounds. longdom.org This method separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. The choice of stationary and mobile phases is critical for effective separation.
Commonly used stationary phases for the purification of this compound include silica gel, Sephadex LH-20, and reversed-phase (RP-18) materials. brieflands.commdpi.com Silica gel, a polar adsorbent, is frequently used in normal-phase chromatography. In this mode, a non-polar mobile phase is used, and compounds are eluted in order of increasing polarity. Less polar compounds travel down the column faster, while more polar compounds are retained more strongly by the stationary phase.
A typical column chromatography procedure for the isolation of this compound involves packing a glass column with silica gel and eluting the crude extract with a gradient of solvents. The polarity of the mobile phase is gradually increased, for instance, by changing the ratio of n-hexane or petroleum ether to a more polar solvent like ethyl acetate or acetone. researchgate.netnih.gov Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.
In some purification schemes, Sephadex LH-20 is employed. mdpi.com This material allows for separation based on molecular size and polarity. It is particularly useful for separating groups of compounds with different molecular weights. For instance, a dichloromethane extract of Ferula huber-morathii was fractionated on a Sephadex LH-20 column using a hexane:dichloromethane:methanol solvent system. mdpi.com
Reversed-phase column chromatography, using stationary phases like RP-18, is also utilized. mdpi.com In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water and acetonitrile or methanol). More polar compounds elute first, while non-polar compounds are retained longer.
Table 1: Examples of Column Chromatography Systems for this compound Isolation
| Stationary Phase | Mobile Phase System (Elution Mode) | Source Plant | Reference |
|---|---|---|---|
| Silica Gel | n-hexane with increasing polarity using CH₂Cl₂ and then CH₂Cl₂ with increasing MeOH | Ferula sinaica | brieflands.com |
| Silica Gel | Petroleum ether with increasing volumes of acetone | Ferula badrakema | researchgate.net |
| Sephadex LH-20 | Isocratic elution with Hexane:Chloroform:Ethanol (25:25:1) | Ferula huber-morathii | mdpi.com |
| RP-18 | Gradient elution with Water:Acetonitrile (50:50 to 1:100) | Ferula huber-morathii | mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for the final purification of this compound from the enriched fractions obtained after initial column chromatography. brieflands.com HPLC offers superior separation efficiency and speed compared to traditional column chromatography due to the use of smaller particle size packing materials and high pressure to move the mobile phase through the column.
Both normal-phase and reversed-phase HPLC can be employed for the purification of sesquiterpene coumarins like this compound. brieflands.com In a documented instance, normal-phase HPLC was used to further purify fractions from a silica gel column. The separation of a this compound diastereomer was achieved using a heptane-ethyl acetate gradient. brieflands.com
Preparative HPLC is the modality of choice when the goal is to isolate pure compounds in sufficient quantities for structural elucidation and biological assays. A study on Ferula sinaica reported the use of reversed-phase HPLC with an RP-8 column and a methanol-water mobile phase for purification. brieflands.com
Table 2: HPLC Purification Parameters for this compound and Related Compounds
| Technique | Column Type | Mobile Phase | Detection | Compound Isolated | Reference |
|---|---|---|---|---|---|
| Normal-Phase HPLC | Not Specified | Heptane-EtOAc gradient | Not Specified | This compound diastereomer | brieflands.com |
| Reversed-Phase HPLC | RP-8 (250x25 mm) | Methanol-H₂O mixtures | Refractive Index | This compound diastereomer | brieflands.com |
Preparative Thin-Layer Chromatography (TLC) Applications
Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the purification of this compound, particularly for small-scale isolations or when dealing with compounds that are difficult to separate by column chromatography. adsbiotec.com In preparative TLC, the sample is applied as a continuous band onto a thick layer of adsorbent (usually silica gel) coated on a glass or aluminum plate. The plate is then developed in a suitable solvent system.
After development, the separated bands of compounds are visualized, typically under UV light at 254 nm, as coumarins are often UV-active. nih.govmdpi.com The band corresponding to this compound is identified, scraped from the plate, and the compound is then eluted from the adsorbent using a polar solvent like ethyl acetate or methanol.
A study on the isolation of compounds from Ferula huber-morathii demonstrated the use of preparative silica gel TLC for the final purification step of this compound. mdpi.com Fractions from a reversed-phase column were further purified on preparative TLC plates with a mobile phase of hexane:ethyl acetate (1:1) to yield pure this compound. mdpi.com Another application involved the use of a benzene:dichloromethane:ethyl acetate:acetonitrile (2:2:2:1) solvent system for the purification of a related compound. mdpi.com
A reverse-phase HPTLC (High-Performance Thin-Layer Chromatography) method has also been developed for the quantification of this compound. mdpi.com Using RP-18 silica gel plates and a mobile phase of ethanol-water (8:2, v/v), this compound was identified with a specific retention factor (Rf) value. mdpi.com
Table 3: Preparative TLC Systems for the Purification of this compound
| Stationary Phase | Mobile Phase System | Rf Value of this compound | Detection Method | Reference |
|---|---|---|---|---|
| Silica gel | Hexane:Ethyl Acetate (1:1) | Not Reported | UV light | mdpi.com |
| RP-18 Silica gel 60 F254S | Ethanol:Water (8:2, v/v) | 0.60 ± 0.01 | Densitometrically at 254 nm | mdpi.com |
| Silica gel | Benzene:DCM:EtOAc:ACN (2:2:2:1) | Not Reported (for related compound) | UV light | mdpi.com |
Structural Elucidation and Absolute Stereochemical Assignment of Samarcandin
Spectroscopic Characterization Techniques
A suite of spectroscopic methods was employed to delineate the planar structure and relative stereochemistry of Samarcandin. These techniques provided crucial information regarding the molecular framework, functional groups, and connectivity of atoms within the molecule. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was a cornerstone in the structural elucidation of this compound, providing detailed insights into the carbon-hydrogen framework. mdpi.combrieflands.com
The ¹H-NMR spectrum of this compound displays characteristic signals for an umbelliferone (B1683723) moiety, including distinct doublets for the aromatic protons. brieflands.com The ¹³C-NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments confirmed the presence of 24 carbon atoms, which were categorized into methyl, methylene (B1212753), methine, and quaternary carbons. brieflands.com The downfield signal around δC 162.8 ppm was assigned to the carbonyl carbon of the coumarin (B35378) moiety. researchgate.net
Table 1: ¹H-NMR Data for this compound (Data presented for illustrative purposes based on typical values for this class of compounds)
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
|---|---|---|---|
| H-3 | 6.22 | d | 9.3 |
| H-4 | 7.52 | d | 9.4 |
| H-5 | 7.24 | d | 8.6 |
| H-6 | 6.70 | overlapped | |
| H-8 | 6.68 | bs | |
| H-1' | 2.08 / 1.36 | t / dd | 3.5 / 10, 8.5 |
| H-3' | 3.22 | dd | 11.0, 4.5 |
Source: phcog.com
Table 2: ¹³C-NMR Data for this compound (Data presented for illustrative purposes based on typical values for this class of compounds)
| Carbon | Chemical Shift (δ ppm) |
|---|---|
| C-2 | 162.8 |
| C-3 | 113.4 |
| C-4 | 143.8 |
| C-5 | 129.3 |
| C-6 | 113.4 |
| C-7 | 161.5 |
| C-8 | 102.0 |
| C-9 | 156.2 |
| C-10 | 112.9 |
| C-1' | 45.0 |
| C-2' | 28.0 |
| C-3' | 77.8 |
| C-4' | 144.1 |
| C-5' | 55.3 |
| C-6' | 20.7 |
| C-7' | 70.2 |
| C-9' | 60.7 |
| C-11' | 66.8 |
| C-12' | 28.7 |
| C-13' | 28.0 |
| C-14' | 25.1 |
Source: brieflands.comresearchgate.net
Two-dimensional NMR experiments were instrumental in assembling the complete structure of this compound. mdpi.com
COSY (Correlated Spectroscopy): This experiment established the proton-proton coupling networks, revealing the connectivity between adjacent protons in the sesquiterpene and coumarin moieties. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances. mdpi.comresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations between protons and carbons (typically over two to three bonds) were identified using HMBC. This was crucial for connecting the different structural fragments, such as linking the sesquiterpene unit to the umbelliferone through an ether linkage. mdpi.commdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule. For instance, correlations between specific protons helped to establish their relative orientations (axial or equatorial) within the cyclic sesquiterpene framework. phcog.commdpi.com
One-Dimensional NMR (1H, 13C) Data Analysis
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. mdpi.comafricaresearchconnects.com High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided a highly accurate mass measurement, which, in conjunction with NMR data, confirmed the molecular formula as C₂₄H₃₀O₅. mdpi.commdpi.com The mass spectrum often shows a prominent peak corresponding to the molecular ion [M]⁺ or adducts like [M+Na]⁺. mdpi.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Functional Group Identification
UV-Vis and IR spectroscopy provided complementary information about the functional groups present in this compound.
UV-Vis Spectroscopy: The UV spectrum of this compound in methanol (B129727) exhibited absorption maxima characteristic of the coumarin nucleus, typically around 246, 293, and 324 nm. phcog.commsu.edu These absorptions are due to electronic transitions within the conjugated system of the coumarin ring. mrclab.com
IR Spectroscopy: The IR spectrum revealed the presence of key functional groups. nih.gov Characteristic absorption bands include those for hydroxyl groups (around 3450 cm⁻¹), the carbonyl group of the lactone in the coumarin ring (around 1685 cm⁻¹), and aromatic C=C stretching vibrations (around 1610 and 1595 cm⁻¹). nih.govresearchgate.net
X-ray Crystallography for Three-Dimensional Structure Determination
While spectroscopic methods are powerful for determining the constitution and relative stereochemistry, single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional arrangement of atoms in a molecule and its absolute stereochemistry. wikipedia.org The structure of this compound was unequivocally confirmed by X-ray diffraction analysis. nih.govresearchgate.net For this analysis, a suitable single crystal of this compound was grown and irradiated with a monochromatic X-ray beam. nih.govmpg.de
The diffraction pattern produced by the crystal was measured, and from the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule was calculated. wikipedia.org This map allowed for the precise determination of the atomic coordinates. The crystallographic data for this compound revealed an orthorhombic crystal system with the space group P2₁2₁2₁. nih.govresearchgate.net The unit cell parameters were determined as a = 10.8204 (5) Å, b = 12.9894 (7) Å, and c = 15.2467 (9) Å, with a volume of 2142.9 (2) ų. nih.govresearchgate.net The absolute configuration of this compound was definitively established through the X-ray crystallographic analysis of a derivative, the semi-synthetic (R)-MTPA ester of this compound. mdpi.com This analysis provided conclusive proof of the true stereochemical arrangement of all chiral centers in the molecule. mdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Umbelliferone |
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a powerful method that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es The structure of this compound was successfully determined using this technique. researchgate.netnih.gov
A suitable single crystal of this compound was selected for X-ray diffraction analysis. researchgate.net The crystallographic measurements revealed that this compound crystallizes in an orthorhombic system with the space group P2₁2₁2₁. researchgate.netnih.gov The analysis, conducted at a temperature of 120 K, established the precise arrangement of atoms within the crystal lattice. researchgate.net The good correlation between experimental and theoretical data from UV, NMR, and IR spectra further supports the determined structure. nih.gov
Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₃₂O₅ nih.gov |
| Crystal System | Orthorhombic researchgate.netnih.gov |
| Space Group | P2₁2₁2₁ researchgate.netnih.gov |
| a (Å) | 10.8204 (5) researchgate.netnih.gov |
| b (Å) | 12.9894 (7) researchgate.netnih.gov |
| c (Å) | 15.2467 (9) researchgate.netnih.gov |
| Volume (ų) | 2142.9 (2) researchgate.netnih.gov |
| Molecules per unit cell (Z) | 4 researchgate.netnih.gov |
Determination of Relative and Absolute Stereochemistry
While X-ray crystallography of the native compound established its relative stereochemistry, unequivocally determining the absolute configuration required further investigation. The bicyclic coumarin structure of this compound contains five asymmetric centers, leading to the possibility of several diastereomers. researchgate.net
The definitive absolute stereochemistry of this compound was established through the X-ray crystallographic analysis of a semi-synthetic derivative, the (R)-MTPA ester of this compound. mdpi.com This method is a well-established strategy for assigning the absolute configuration of chiral alcohols. By reacting this compound with a chiral derivatizing agent (R)-α-Methoxy-α-trifluoromethylphenylacetyl chloride, or (R)-MTPA-Cl) and analyzing the resulting ester's crystal structure, the spatial arrangement of the atoms could be determined without ambiguity. mdpi.com The absolute configuration of this compound and several of its isomers has also been investigated using circular dichroism (ECD). researchgate.net The assignment was further supported by comparison with the ECD spectra of related drimane-type sesquiterpenoids. mdpi.com
Computational Chemistry Approaches for Structural Validation
In conjunction with experimental methods, computational chemistry provides powerful tools for validating molecular structures and predicting spectroscopic properties. For this compound, Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) have been instrumental.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Spectroscopic Property Prediction
DFT calculations were performed to optimize the molecular geometry of this compound and predict its spectroscopic properties. researchgate.netnih.gov Using the 6-311++G** standard basis set, the theoretical analysis produced an optimized molecular geometry that was in close agreement with the structure obtained from single-crystal X-ray crystallography. researchgate.netnih.govontosight.ai This strong correlation between the calculated and experimental structures provides a high degree of confidence in the elucidated structure. Furthermore, the theoretical calculations successfully predicted UV, NMR, and IR spectra that showed good correlation with the experimental data. researchgate.netnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the electronic properties of this compound, TD-DFT calculations were employed. researchgate.netnih.gov These calculations were carried out using the B3LYP functional and the 6-311++G** standard basis set to compute the excited-state oscillator strengths in the gas phase. researchgate.net The analysis of the electronic transitions helps in interpreting the experimental UV-Vis spectrum. The experimental UV spectrum of this compound shows two main absorption peaks at 326 nm and 244 nm. researchgate.net The TD-DFT calculations relate these peaks to specific electronic transitions within the molecule, primarily the C=O of the coumarin moiety and the double bonds of the aromatic ring. researchgate.net
Computational Methods for this compound
| Computational Method | Basis Set | Application |
|---|---|---|
| Density Functional Theory (DFT) | 6-311++G researchgate.netnih.gov | Geometry Optimization, Spectroscopic Property Prediction researchgate.netnih.gov |
| Time-Dependent Density Functional Theory (TD-DFT) | 6-311++G researchgate.netnih.govresearchgate.net | Calculation of Electronic Transitions researchgate.net |
Chemical Synthesis and Derivatization Strategies for Research Purposes
Synthetic Approaches to the Core Chemical Scaffold
The core chemical scaffold of Samarcandin is a complex hybrid structure resulting from the etherification of two distinct natural product moieties: the coumarin (B35378) known as umbelliferone (B1683723) and a bicyclic drimane-type sesquiterpene triol. Current time information in Bangalore, IN.mdpi.com The synthesis of this scaffold for research purposes is understood primarily through its biosynthetic pathway, as a total synthesis has not been documented.
The biosynthesis is believed to commence with the prenylation of umbelliferone (7-hydroxycoumarin). biorxiv.orgbiorxiv.org This involves the enzymatic transfer of a farnesyl pyrophosphate (FPP) group to the 7-hydroxyl position of the coumarin, forming a linear farnesyl ether intermediate. mdpi.commdpi.com This intermediate subsequently undergoes a series of enzyme-mediated reactions, including epoxidation of the terminal double bond of the farnesyl chain, followed by a cascade of cyclization reactions. biorxiv.orgbiorxiv.org This cyclization cascade generates the characteristic bicyclic drimane (B1240787) skeleton, which contains multiple stereocenters, leading to the final this compound structure. biorxiv.orgmdpi.com
From a synthetic chemistry perspective, any approach to the core scaffold would need to address the stereocontrolled construction of the highly substituted drimane nucleus and its subsequent linkage to the umbelliferone unit.
| Component Building Block | Chemical Class | Role in Scaffold |
| Umbelliferone | Coumarin | Aromatic chromen-2-one moiety |
| Bicyclic Drimane Triol | Sesquiterpenoid | Complex polycyclic alkyl portion with multiple chiral centers |
This interactive table summarizes the constituent parts of the this compound core scaffold.
Semi-Synthetic Modification and Analog Design
Semi-synthetic strategies are crucial for creating analogs of this compound to investigate its structure-activity relationships. These modifications typically target the hydroxyl groups present on the sesquiterpene portion of the molecule.
Esterification is a common and effective method for modifying this compound. The hydroxyl groups on the drimane skeleton are amenable to reaction with various acids or acid chlorides to form ester derivatives. These reactions can alter the compound's polarity, solubility, and biological profile.
A notable example is the preparation of This compound acetate (B1210297) , which has been isolated alongside the parent compound. researchgate.net Another critical application of esterification is in the structural elucidation of this compound, as demonstrated by the synthesis of its (R)-MTPA ester. mdpi.com
Table of Esterification Reactions for this compound
| Product | Reagents | Purpose | Reference |
|---|---|---|---|
| (R)-MTPA ester of this compound | This compound, (S)-MTPA chloride, DMAP, triethylamine | Determination of absolute stereochemistry | Current time information in Bangalore, IN.mdpi.com |
This interactive table details key esterification reactions performed on this compound for research purposes.
Etherification reactions define the core structure of this compound, which is a sesquiterpene coumarin ether. Current time information in Bangalore, IN. The molecule itself is formed via an ether linkage between the C-7 position of umbelliferone and a hydroxyl group of the drimane sesquiterpene. mdpi.com While the formation of new ether bonds on the this compound scaffold has not been extensively reported, modifying the existing ether linkage or synthesizing analogs with different ether connections represents a potential avenue for analog design.
Stereoselective transformations are paramount for understanding the complex three-dimensional structure of this compound, which contains multiple chiral centers. The most significant application of a stereoselective transformation in this compound research has been for the unambiguous determination of its absolute configuration.
This was accomplished through the semi-synthesis of the (R)-MTPA ester of this compound. Current time information in Bangalore, IN.mdpi.com The reaction involves treating this compound with (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), a chiral derivatizing agent. This reaction proceeds stereoselectively at one of the hydroxyl groups. The resulting diastereomeric ester allows for the determination of the absolute configuration of the adjacent chiral center through detailed NMR analysis and was instrumental in obtaining crystals suitable for X-ray crystallographic analysis. Current time information in Bangalore, IN.mdpi.comresearchgate.net This crystallographic data provided the definitive absolute stereochemistry of this compound. Current time information in Bangalore, IN.mdpi.com
Esterification and Etherification Reactions
Isomerization and Diastereomer Synthesis
The existence of multiple stereocenters in the drimane moiety of this compound means that several diastereomers are possible. researchgate.net The investigation of these isomers is key to understanding how stereochemistry influences the molecule's properties and biological activity.
The "synthesis" of this compound diastereomers, as reported in the literature, predominantly refers to their isolation from natural sources rather than their construction in a laboratory. researchgate.net Several diastereomers have been identified from various Ferula species. The differences between these isomers arise from the spatial orientation (R or S configuration) of substituents at chiral centers C-1', C-2', and C-6' of the bicyclofarnesyl skeleton. researchgate.net
Table of Known this compound-Type Diastereomers
| Compound Name | Alternate Name | Key Structural Feature | Reference |
|---|---|---|---|
| This compound | - | The parent compound | tohoku.ac.jpdntb.gov.ua |
| Nevskin | Epithis compound | Diastereomer of this compound | biorxiv.orgresearchgate.net |
| Isothis compound | - | Diastereomer of this compound | tohoku.ac.jpresearchgate.net |
| Feshurin | - | Diastereomer of this compound | tohoku.ac.jpresearchgate.net |
| Ferusinol | - | A related diastereomer with a rare carbon skeleton | nih.gov |
This interactive table lists some of the known naturally occurring diastereomers of this compound.
Epi-Samarcandin, also known as nevskin, is one of the most frequently studied diastereomers of this compound. researchgate.netnih.gov Its production for research purposes has been achieved through isolation from the roots of plants like Ferula sinaica. biorxiv.org This species has also yielded other related isomers, such as 3′,9′-di-epi-samarcandin. biorxiv.org
Currently, there are no specific reports on the synthetic conversion of this compound to epi-Samarcandin through chemical isomerization. However, general synthetic strategies for epimerization, such as treatment with a base to deprotonate an acidic proton adjacent to a chiral center, could potentially be applied. semanticscholar.org Such a process would allow for the controlled, semi-synthetic production of epi-Samarcandin from the more abundant this compound, facilitating further research into this specific diastereomer.
Biosynthetic Pathway Elucidation of Samarcandin
Precursor Identification and Metabolic Labeling Studies
The molecular structure of samarcandin indicates a hybrid origin, deriving from both the phenylpropanoid and the terpenoid biosynthetic pathways. The coumarin (B35378) core originates from the former, while the sesquiterpene moiety is a product of the latter. biorxiv.org The primary precursor to the vast family of O-prenylated sesquiterpene coumarins is umbelliprenin (B192621), which is formed by the condensation of umbelliferone (B1683723) and farnesyl diphosphate (B83284) (FPP). biorxiv.orgresearchgate.net
Umbelliferone : This 7-hydroxycoumarin serves as the aromatic anchor of the molecule. Its own biosynthesis begins with L-phenylalanine, which is converted through a series of steps in the phenylpropanoid pathway to p-coumaroyl-CoA. oup.com This intermediate then undergoes ortho-hydroxylation and subsequent cyclization to form the umbelliferone scaffold. frontiersin.org
Farnesyl Diphosphate (FPP) : This C15 isoprenoid is the universal precursor for all sesquiterpenes. nih.gov It is synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which assemble three isoprene (B109036) units.
Experimental evidence supporting these precursors comes from elicitation studies. In one key study, callus cultures of Ferulago campestris (Apiaceae) were treated with ferulic acid, a known precursor in the phenylpropanoid pathway. biorxiv.org This elicitation resulted in a more than 200-fold increase in the production of umbelliprenin and a 40-fold increase in its precursor, umbelliferone, confirming their roles in the biosynthetic cascade. biorxiv.org this compound is understood to be a downstream product of the enzymatic cyclization of an umbelliprenin-derived intermediate. mdpi.com
| Precursor Molecule | Biosynthetic Pathway of Origin | Role in this compound Biosynthesis |
| L-Phenylalanine | Phenylpropanoid Pathway | Ultimate precursor for the coumarin core. oup.com |
| p-Coumaroyl-CoA | Phenylpropanoid Pathway | Direct precursor to the coumarin scaffold. oup.com |
| Umbelliferone | Phenylpropanoid Pathway | The coumarin acceptor molecule for farnesylation. biorxiv.orgresearchgate.net |
| Farnesyl Diphosphate (FPP) | Terpenoid (Isoprenoid) Pathway | Donates the C15 sesquiterpene moiety. biorxiv.org |
| Umbelliprenin | Hybrid | The initial linear sesquiterpene coumarin ether; the common precursor for subsequent cyclization. biorxiv.orgmdpi.com |
Enzymatic Transformations and Catalytic Mechanisms
While the complete enzymatic sequence for this compound biosynthesis has not been fully characterized experimentally, a putative pathway has been proposed based on extensive knowledge of terpene and coumarin biochemistry. biorxiv.orgresearchgate.net The transformation from the linear precursor umbelliprenin to the cyclized structure of this compound involves several key enzymatic steps.
O-Farnesylation : The pathway initiates with the attachment of the sesquiterpene chain to the coumarin core. An O-farnesyltransferase (O-FT), a type of prenyltransferase, catalyzes the transfer of the farnesyl group from FPP to the 7-hydroxyl group of umbelliferone, forming an ether linkage and yielding umbelliprenin. biorxiv.orgresearchgate.net
Epoxidation : The terminal double bond (C10'-C11') of the farnesyl moiety in umbelliprenin is oxidized to form an epoxide. biorxiv.orgbiorxiv.org This reaction is catalyzed by a specific sesquiterpene coumarin epoxidase, likely a cytochrome P450 monooxygenase. biorxiv.org This epoxidation is a critical activation step, preparing the molecule for cyclization, and is analogous to the action of squalene (B77637) epoxidase in triterpene biosynthesis. biorxiv.org
Cyclization Cascade : This is the most complex step, where the characteristic fused-ring system of the sesquiterpene portion is formed. The reaction is initiated when a sesquiterpene coumarin synthase (cyclase) protonates the oxygen of the epoxide ring on the 10',11'-oxidoumbelliprenin intermediate. biorxiv.orgresearchgate.netbiorxiv.org This generates a tertiary carbocation at the C10' position, which then attacks another double bond within the farnesyl chain, initiating a cascade of ring closures and intramolecular rearrangements (e.g., Wagner-Meerwein hydride and alkyl shifts). biorxiv.orgresearchgate.net For this compound, which possesses a drimane-type skeleton, the cyclase must guide the cascade to form a specific bicyclic structure. mdpi.com The cascade is terminated by the quenching of a final carbocation, likely through the addition of water, to install the hydroxyl group characteristic of this compound. biorxiv.org
The diversity of sesquiterpene coumarin structures arises from the different synthases that catalyze this cyclization step, each producing a unique carbocation intermediate pathway and final carbon skeleton. biorxiv.org
| Putative Enzyme | Enzyme Class | Catalytic Function in this compound Biosynthesis |
| O-Farnesyltransferase (O-FT) | Prenyltransferase | Attaches farnesyl diphosphate (FPP) to umbelliferone to form umbelliprenin. biorxiv.org |
| Sesquiterpene Coumarin Epoxidase | Monooxygenase (likely P450) | Catalyzes the epoxidation of the terminal double bond of the farnesyl group in umbelliprenin. biorxiv.orgbiorxiv.org |
| Sesquiterpene Coumarin Synthase | Terpene Cyclase / Synthase | Initiates and controls the carbocation-driven cyclization cascade of the epoxidized precursor to form the drimane-type sesquiterpene skeleton. biorxiv.orgmdpi.comresearchgate.net |
Genetic Basis of Biosynthetic Gene Clusters
In plants, the genes encoding the enzymes for a specific metabolic pathway are often co-located on a chromosome, forming a biosynthetic gene cluster (BGC). rsc.org This physical linkage is thought to facilitate the co-regulation and inheritance of the entire pathway. While the concept of BGCs is well-established, the specific gene cluster responsible for this compound biosynthesis has not yet been identified and characterized. nih.govsecondarymetabolites.org
However, foundational research has begun to lay the groundwork for its discovery. A de novo transcriptome analysis of Ferula assa-foetida, a known producer of various sesquiterpene coumarins, successfully identified candidate genes for both terpenoid and coumarin biosynthesis. biorxiv.org The study revealed the expression of genes encoding key enzymes of the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and 4-coumarate-CoA ligase (4CL), as well as C2'H, which is crucial for 7-hydroxycoumarin formation. biorxiv.org Concurrently, genes for terpene metabolism were also identified.
These findings represent the initial steps toward pinpointing the complete BGC for this compound and related compounds. Future research will likely involve genome sequencing of a high-producing Ferula species and using comparative genomics and gene co-expression analyses to locate the cluster containing the farnesyltransferase, epoxidase, and the specific drimane-type synthase required for this compound production.
Comparative Biosynthetic Analyses with Related Sesquiterpene Coumarins
This compound is one member of a large and structurally diverse family of over 270 O-prenylated sesquiterpene coumarins. biorxiv.org The vast majority of these compounds are believed to diverge from a common biosynthetic trunk that begins with the farnesylation of a 7-hydroxycoumarin (like umbelliferone or scopoletin) and subsequent epoxidation of the farnesyl chain. biorxiv.orgresearchgate.net The remarkable structural diversity observed in this family is primarily generated by the action of different sesquiterpene coumarin synthases. biorxiv.orgresearchgate.net
Each specific synthase acts on the common 10',11'-oxidoumbelliprenin precursor but catalyzes a unique cyclization cascade, leading to distinct carbon skeletons. biorxiv.org The fate of the initial carbocation and the sequence of intramolecular rearrangements are tightly controlled by the enzyme's active site architecture. For instance, the cyclization can be terminated differently, through proton elimination or the addition of a water molecule, to yield various skeletal types. biorxiv.org
This compound features a drimane-type bicyclic sesquiterpene skeleton. mdpi.com This can be contrasted with other sesquiterpene coumarins isolated from Ferula species that arise from the same precursors but possess different skeletons due to the action of distinct cyclases.
| Compound | Sesquiterpene Skeleton Type | Putative Biosynthetic Divergence Point |
| This compound | Drimane (B1240787) | The specific cyclase directs the carbocation cascade to form a bicyclic drimane structure. mdpi.com |
| Galbanic Acid | Monocyclic | The cyclization cascade is likely guided by a different synthase to form a monocyclic sesquiterpene acid. researchgate.net |
| Conferol | Bicyclic (different from drimane) | A distinct cyclase catalyzes an alternative ring-closing pattern from the same epoxidized precursor. biorxiv.orgresearchgate.net |
| Farnesiferol B | Bicyclic (different from drimane) | Yet another specific synthase controls the cyclization to produce its unique carbon framework. researchgate.net |
| Umbelliprenin | Acyclic | This is the uncyclized common precursor to all the above compounds. biorxiv.orgresearchgate.net |
This comparative view highlights how plants can generate immense chemical diversity from a limited set of precursors by evolving a suite of specialized enzymes—in this case, sesquiterpene coumarin synthases—each capable of transforming a common intermediate into a unique final product. biorxiv.org
Advanced Analytical Methodologies for Samarcandin Characterization and Quantification
High-Performance Thin-Layer Chromatography (HPTLC) Method Development
High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a powerful and versatile technique for the analysis of herbal compounds. cabr.ie It offers a high degree of resolution and sensitivity, making it well-suited for the quantification of specific phytochemicals like Samarcandin. inflibnet.ac.ininformaticsjournals.co.in The method's advantages include the ability to analyze multiple samples in parallel, cost-effectiveness, and reduced solvent consumption compared to other chromatographic techniques. cabr.ie
In line with the growing emphasis on environmentally sustainable analytical practices, recent HPTLC method development for this compound has focused on the use of "green" solvents. researchgate.netnih.gov An environmentally friendly reverse-phase HPTLC (RP-HPTLC) method has been developed for the simultaneous determination of this compound and the related sesquiterpene coumarin (B35378), Feselol. mdpi.com This method utilizes a binary solvent system composed of ethanol (B145695) and water (8:2 v/v), which are considered green solvents, on RP-18 silica (B1680970) gel 60 F254S plates. mdpi.comresearchgate.net The optimization of this mobile phase composition was critical to achieving compact, symmetrical, and well-resolved peaks for both Feselol and this compound, with respective Rf values of 0.43 ± 0.02 and 0.60 ± 0.01. mdpi.com The use of such green solvent systems minimizes the environmental impact without compromising analytical performance. mdpi.com
Table 1: HPTLC Method Parameters for this compound Analysis mdpi.comresearchgate.net
| Parameter | Details |
| Stationary Phase | RP-18 Silica Gel 60 F254S HPTLC Plates |
| Mobile Phase | Ethanol:Water (8:2, v/v) |
| Detection Wavelength | 254 nm |
| Rf Value (this compound) | 0.60 ± 0.01 |
| Linearity Range | 1000–7000 ng/band |
| Limit of Detection (LOD) | 14.03 ng/band |
| Limit of Quantification (LOQ) | 56.12 ng/band |
Densitometry is the preferred method for quantitative analysis in HPTLC. thieme-connect.de It involves scanning the developed chromatogram with a light beam at a specific wavelength where the analyte absorbs maximally. inflibnet.ac.in The reflected or transmitted light is measured, and the difference in response between the sample zone and the blank plate background is correlated to the concentration of the substance. inflibnet.ac.in For this compound, densitometric quantification is performed at 254 nm. mdpi.com
The fundamental principle of densitometric quantification relies on the creation of a calibration curve. ijper.org This is achieved by applying known concentrations of a this compound standard to the HPTLC plate and plotting the corresponding peak areas against the concentrations. researchgate.netijper.org This calibration curve is then used to determine the concentration of this compound in unknown samples based on their measured peak areas. ijper.org Modern HPTLC systems equipped with automated sample applicators and software-controlled scanners ensure high precision and accuracy in quantification. cabr.ie The method's validity is established through rigorous validation according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. informaticsjournals.co.inmdpi.com
Green Solvent System Optimization
Advanced Chromatographic-Mass Spectrometric Techniques
The coupling of chromatographic separation with mass spectrometry provides unparalleled sensitivity and specificity for the analysis of complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and metabolite profiling of compounds in biological matrices. phytolab.comnih.gov This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. phytolab.com For a compound like this compound, LC-MS/MS would be invaluable for detecting and quantifying it at very low concentrations (trace levels) in plant extracts or biological fluids. nih.govnih.gov
The process involves introducing the sample into an LC system, where this compound is separated from other components. The eluent from the LC is then directed into the mass spectrometer. In the MS/MS setup, a precursor ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented, and then the resulting product ions are analyzed in the second mass analyzer. nih.gov This multiple reaction monitoring (MRM) provides exceptional specificity, minimizing interference from the sample matrix. LC-MS/MS is also a key technique in metabolomics for identifying known and unknown metabolites. nih.govthermofisher.com If a plant extract containing this compound were analyzed, this technique could help in profiling other related sesquiterpenoids or metabolites derived from this compound. lcms.cz
The identification of compounds is typically achieved by comparing their mass spectra with established spectral libraries. scielo.br The analysis of the volatile fraction of a Ferula species, from which this compound is isolated, could reveal the presence of monoterpenes, sesquiterpenes, and other volatile organic compounds. mdpi.comscielo.org.mx This information is valuable for chemotaxonomic classification and for understanding the complete phytochemical composition of the plant source. nih.gov
LC-MS/MS for Trace Analysis and Metabolite Profiling
Quality Control and Standardization of Plant Extracts Containing this compound
The quality control and standardization of herbal extracts are essential to ensure their consistency, safety, and efficacy. chitosanlab.comscholar9.com For plant extracts containing this compound, standardization involves ensuring that a consistent and specified amount of this active compound is present in the final product. chitosanlab.com
Standardization relies on the analytical methods described above, particularly HPTLC and LC-MS/MS, to accurately quantify the marker compound, this compound. mdpi.comscholar9.com The process of quality control is comprehensive, starting from the correct identification of the plant species and the conditions of cultivation and harvesting, through to the extraction process and the final chemical analysis of the extract. chitosanlab.comresearchgate.net
Key aspects of quality control for a this compound-containing extract include:
Authentication of raw material: Verifying the correct plant species to prevent adulteration. chitosanlab.com
Quantitative analysis: Using validated methods like HPTLC to determine the percentage of this compound. mdpi.com A study on five Ferula species found that F. drudeana was the richest in this compound, with 0.573% w/w. mdpi.comresearchgate.net
Purity assessment: Testing for contaminants such as pesticides, heavy metals, and microbial contamination. who.int
Consistency: Ensuring batch-to-batch consistency of the phytochemical profile. gsconlinepress.com
By establishing a marker compound like this compound and employing robust analytical techniques, manufacturers can produce standardized herbal extracts with a reliable and reproducible chemical composition. researchgate.netgsconlinepress.com
Molecular and Cellular Mechanism of Action Studies of Samarcandin in Vitro
Cellular Target Identification and Binding Assays
Currently, direct experimental evidence from in vitro binding assays identifying specific cellular targets of Samarcandin is limited in publicly available scientific literature. While its effects on various signaling pathways have been documented, the upstream proteins that this compound directly binds to initiate these cascades have not been fully elucidated.
In silico molecular docking studies have been conducted to predict the binding affinity of related sesquiterpene coumarins to certain proteins. For instance, compounds structurally similar to this compound, such as mogoltadone and conferol, have been modeled to interact with the binding pocket of β-catenin. mdpi.com Other computational studies have explored the interaction of this compound with viral proteins, which falls outside the scope of its cellular mechanism in mammalian cells. bioagilytix.com However, these computational predictions require validation through direct experimental binding assays, such as surface plasmon resonance, microscale thermophoresis, or quantitative pull-down assays, which have not yet been reported for this compound with specific mammalian protein targets like Nrf2, Keap1, or components of the NF-κB pathway. nih.govnih.gov
Modulation of Intracellular Signaling Pathways
This compound has been shown to exert significant influence over several key intracellular signaling pathways, primarily related to cellular stress, inflammation, and apoptosis.
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Activation
Research demonstrates that this compound is a potent activator of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. nih.gov In studies involving testicular ischemia/reperfusion (I/R) injury in rats, treatment with this compound led to a significant upregulation of Nrf2 mRNA expression in testicular tissue. nih.govmdpi.com Nrf2 is a transcription factor that, under basal conditions, is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon activation by stimuli such as oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. mdpi.combiorxiv.org The activation of this pathway by this compound is a cornerstone of its protective effects. dntb.gov.uamdpi.com
Heme Oxygenase-1 (HO-1) Induction Mechanisms
As a direct downstream target of Nrf2, the induction of Heme Oxygenase-1 (HO-1) is a key outcome of this compound's mechanism of action. nih.govresearchgate.net Studies have confirmed that the upregulation of Nrf2 by this compound is directly followed by a significant increase in the mRNA expression of HO-1. nih.govmdpi.com HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. The induction of HO-1 is a primary mechanism through which this compound confers protection against oxidative stress-induced cellular damage. nih.govbiorxiv.org
The table below summarizes the effect of this compound on Nrf2 and HO-1 mRNA expression levels in a rat model of testicular ischemia/reperfusion.
| Group | Relative Nrf2 mRNA Expression | Relative HO-1 mRNA Expression |
|---|---|---|
| Sham | 1.00 ± 0.09 | 1.00 ± 0.11 |
| T/D Control | 0.38 ± 0.04 | 0.43 ± 0.05 |
| SMR (10 mg/kg) | 0.91 ± 0.08 | 0.89 ± 0.07 |
| SMR (20 mg/kg) | 1.12 ± 0.10 | 1.08 ± 0.09 |
Data derived from studies on testicular ischemia/reperfusion (T/D) in rats. Values are presented as mean ± standard deviation. Data sourced from Abdel-Kader et al., 2023. mdpi.com
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
This compound demonstrates a significant modulatory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.gov In models of testicular I/R injury, which is characterized by a strong inflammatory response, treatment with this compound resulted in a marked downregulation of NF-κB mRNA expression. mdpi.comnih.gov The NF-κB transcription factor is involved in the expression of various pro-inflammatory cytokines and mediators. plos.org By inhibiting the expression of NF-κB, this compound effectively suppresses the inflammatory cascade, which contributes to its tissue-protective effects. nih.govnih.gov
The table below shows the impact of this compound on NF-κB mRNA expression.
| Group | Relative NF-κB mRNA Expression |
|---|---|
| Sham | 1.00 ± 0.12 |
| T/D Control | 3.45 ± 0.31 |
| SMR (10 mg/kg) | 1.89 ± 0.17 |
| SMR (20 mg/kg) | 1.15 ± 0.13 |
Data derived from studies on testicular ischemia/reperfusion (T/D) in rats. Values are presented as mean ± standard deviation. Data sourced from Abdel-Kader et al., 2023. mdpi.com
Caspase Activation and Anti-Apoptotic Protein Regulation (e.g., Bcl-XL)
This compound has been shown to influence apoptotic pathways, primarily through the regulation of caspases. In studies investigating testicular I/R injury, treatment with this compound led to a considerable downregulation of the apoptotic marker caspase-3. nih.govmdpi.com Caspase-3 is a key executioner caspase, and its inhibition suggests that this compound can prevent the final steps of apoptotic cell death.
Regarding the regulation of anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-XL), direct evidence for this compound is less clear. Studies on the structurally related compound mogoltadone have shown that it can suppress the levels of Bcl-XL in COLO 205 cancer cells. thno.org However, the same research group reported that this compound itself exhibited little to no cytotoxicity against several cancer cell lines, suggesting its effect on key survival proteins like Bcl-XL may be minimal or context-dependent. mdpi.comamegroups.org Further investigation is required to determine the direct effect of this compound on Bcl-XL and other Bcl-2 family proteins.
The table below presents the effect of this compound on the expression of the apoptotic marker caspase-3.
| Group | Relative Caspase-3 Level (ng/mg protein) |
|---|---|
| Sham | 1.18 ± 0.13 |
| T/D Control | 4.21 ± 0.38 |
| SMR (10 mg/kg) | 2.15 ± 0.20 |
| SMR (20 mg/kg) | 1.44 ± 0.15 |
Data derived from studies on testicular ischemia/reperfusion (T/D) in rats. Values are presented as mean ± standard deviation. Data sourced from Abdel-Kader et al., 2023. mdpi.com
Beta-Catenin Pathway Investigation
The investigation into the effects of this compound on the β-catenin signaling pathway is currently limited. The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and fate. mdpi.comnih.gov While some natural compounds are known to modulate this pathway, direct experimental studies on this compound are lacking. nih.gov Research on the related compound mogoltadone showed that it did not have a significant effect on β-catenin protein levels in the HUVEC non-cancerous cell line. thno.orgamegroups.org In silico docking simulations have suggested a potential interaction between other related coumarins and β-catenin, but these findings are predictive and have not been experimentally verified for this compound. mdpi.com Therefore, whether this compound modulates the β-catenin pathway remains an open area for future research.
Interaction with Specific Enzymes and Receptors
The in vitro evaluation of this compound has explored its interactions with various cellular targets, including enzymes and receptors, revealing a range of biological activities from cytotoxicity against specific cancer cell lines to the modulation of bacterial quorum sensing pathways.
Cytotoxic Activity
Studies on the cytotoxic effects of this compound have shown varied results depending on the cancer cell line tested, indicating a degree of selectivity in its action.
One study reported that this compound suppresses cancer cell proliferation in a dose-dependent manner, with IC₅₀ values of 11 μM and 13 μM for AGS (human gastric adenocarcinoma) and WEHI-164 (murine fibrosarcoma) cell lines, respectively. mdpi.comnih.gov In contrast, another investigation found that this compound exhibited little or no cytotoxicity against COLO 205 (colon cancer), K-562 (leukemia), and MCF-7 (breast cancer) cell lines. researchgate.net Further supporting this selectivity, the cytotoxic activity of this compound against PC3 (prostate cancer) and MCF-7 cell lines was found to have an IC₅₀ value greater than 50 µg/mL. nih.govnih.gov
Table 1: In Vitro Cytotoxicity of this compound Against Various Cell Lines
| Cell Line | Cell Type | IC₅₀ Value | Source(s) |
|---|---|---|---|
| AGS | Human Gastric Adenocarcinoma | 11 μM | mdpi.com |
| WEHI-164 | Murine Fibrosarcoma | 13 μM | mdpi.com |
| COLO 205 | Human Colon Cancer | Little to no cytotoxicity | researchgate.net |
| K-562 | Human Leukemia | Little to no cytotoxicity | researchgate.net |
| MCF-7 | Human Breast Cancer | >50 µg/mL | nih.govnih.gov |
| PC3 | Human Prostate Cancer | >50 µg/mL | nih.govnih.gov |
| HUVEC | Human Umbilical Vein Epithelial (Non-cancerous) | Low cytotoxicity | researchgate.net |
Enzyme and Receptor Interactions
Research into the direct interaction of this compound with specific enzymes and receptors has been undertaken, primarily through in silico and some in vitro assays.
Carbonic Anhydrase: The inhibitory effects of sesquiterpene coumarins, including this compound, have been evaluated against human carbonic anhydrase (hCA) isoforms I and II. researchgate.net However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound from these studies are not detailed in the available literature.
PqsR Receptor: In the context of bacterial communication, this compound's interaction with PqsR, a key transcriptional regulator in the Pseudomonas aeruginosa quorum-sensing network, has been investigated. nih.govcivilica.com In vitro studies on biofilm formation, which is regulated by the PqsR receptor, showed that this compound and auraptene (B1665324) significantly increased biofilm construction, leading to their exclusion from further assays in that particular study. nih.gov This suggests an interaction with the PqsR-mediated pathway, although the precise nature of this interaction (agonistic or antagonistic at different concentrations) requires further elucidation.
While molecular docking studies have been performed on related sesquiterpene coumarins like mogoltadone and conferol, showing potential interactions with proteins such as Bcl-XL and β-catenin, specific experimental binding data for this compound with these proteins are not currently available. researchgate.net
Microscopic Analysis of Cellular Morphological Changes
The cytotoxic effects of this compound have been visually corroborated through microscopic examination of treated cancer cells, revealing distinct morphological alterations indicative of cell death processes.
In a study involving AGS and WEHI-164 cancer cell lines, treatment with this compound induced noticeable changes in cell morphology. mdpi.com Observations under an inverted microscope showed that, compared to untreated control cells, the cells treated with this compound exhibited time-dependent morphological changes. mdpi.com These changes included cell shrinkage, rounding, and eventual detachment from the culture plate surface. mdpi.com These features are characteristic of cells undergoing apoptosis, a form of programmed cell death. The study noted that these morphological alterations were consistent with the quantitative data obtained from MTT assays, which measure cell viability. mdpi.com
Structure Activity Relationship Sar Investigations of Samarcandin and Its Analogs
Correlating Structural Motifs with Specific Cellular Activities
The biological activity of Samarcandin and its analogs, like many sesquiterpene coumarins, is intrinsically linked to their chemical structures. nih.gov These compounds are composed of a sesquiterpene moiety and a coumarin (B35378) core, and variations in either part of the molecule can significantly influence their cellular effects. nih.gov
The coumarin nucleus itself is a well-known pharmacophore with a wide range of biological activities. sdiarticle3.com Modifications to the coumarin ring system, such as the position and nature of substituents, can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For example, the presence and position of hydroxyl or methoxy (B1213986) groups on the coumarin ring are known to affect the antibacterial activity of flavonoids, a related class of compounds, and similar principles may apply to sesquiterpene coumarins.
Furthermore, the ether linkage connecting the sesquiterpene and coumarin moieties is a key structural feature. The stereochemistry of this linkage, as well as the specific attachment points on both the sesquiterpene and the coumarin, are critical for defining the three-dimensional shape of the molecule and its subsequent biological activity.
Comparative Analysis of Diastereomers and Derivatives
The comparative analysis of diastereomers and derivatives of this compound provides valuable insights into the SAR of this class of compounds. A study on the cytotoxic constituents of Ferula huber-morathii led to the isolation of this compound along with fourteen other sesquiterpene coumarin ethers. mdpi.comnih.govresearchgate.net The cytotoxic activities of these compounds were evaluated against COLO 205 (colon), K-562 (leukemia), and MCF-7 (breast) cancer cell lines, revealing significant differences in potency. mdpi.com
This compound itself, along with its acetate (B1210297) derivative and its oxidation product, Samarcandone, exhibited little to no cytotoxicity in this study. mdpi.com In contrast, other closely related compounds showed moderate to strong cytotoxic effects. For instance, Conferol and Mogoltadone were identified as the most potent compounds against all three cancer cell lines. mdpi.com This stark difference in activity between this compound and its analogs underscores the high degree of structural specificity required for cytotoxic action.
Another study reported that this compound displayed efficacy against the MCF-7 breast cancer cell line with an IC₅₀ value of 86.63 µM. This finding, while differing from the results of the Ferula huber-morathii study, further highlights the importance of specific assay conditions and cell lines in evaluating biological activity.
The following table summarizes the cytotoxic activities of this compound and some of its naturally occurring analogs isolated from Ferula huber-morathii. mdpi.com
| Compound | COLO 205 IC₅₀ (µM) | K-562 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Conferone | 38.6 | 45.3 | 25.8 |
| Conferol | 9.2 | 23.1 | 13.1 |
| Feselol | 33.7 | 51.2 | 21.4 |
| Badrakemone | >100 | >100 | >100 |
| Mogoltadone | 26.3 | 19.4 | 28.0 |
| Farnesiferol A | >100 | >100 | >100 |
| Farnesiferol A acetate | 42.1 | 55.8 | 31.5 |
| Gummosin | >100 | >100 | >100 |
| Ferukrin | >100 | >100 | >100 |
| Ferukrin acetate | >100 | >100 | >100 |
| Deacetylkellerin | >100 | >100 | >100 |
| Kellerin | >100 | >100 | 48.7 |
| Samarcandone | >100 | >100 | >100 |
| This compound | >100 | >100 | >100 |
| This compound acetate | >100 | >100 | >100 |
These data clearly indicate that subtle changes in the sesquiterpene skeleton or the nature of the substituents can lead to a complete loss of cytotoxic activity. For example, the difference between the active Conferol and the inactive this compound lies in the structure and oxidation state of the sesquiterpene moiety, emphasizing the critical role of this part of the molecule in conferring cytotoxicity.
Computational Modeling for SAR Prediction
Computational modeling has become an indispensable tool in modern drug discovery, offering a way to predict the biological activity of compounds and to understand their interactions with molecular targets at an atomic level. For this compound and its analogs, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights for guiding the synthesis of new and more effective derivatives.
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. istanbul.edu.tr In the context of this compound, docking studies can be used to model its interaction with potential protein targets and to understand the molecular basis of its biological activity.
A molecular docking study was performed on 35 sesquiterpene coumarins isolated from Ferula species to investigate their potential as inhibitors of the anti-apoptotic protein Bcl-xL, a key target in cancer therapy. istanbul.edu.tristanbul.edu.tr The study revealed that straight-chain sesquiterpene coumarin derivatives were more effectively positioned within the active site of the Bcl-xL enzyme and formed hydrogen bonds with key amino acid residues. istanbul.edu.tristanbul.edu.tr Although this compound was not explicitly mentioned among the tested compounds, its daucane-type sesquiterpene structure can be compared to the docked compounds. The insights from this study suggest that the shape and flexibility of the sesquiterpene tail are crucial for effective binding to the hydrophobic groove of Bcl-xL. The docking results for active compounds like Conferol and Mogoltadone showed interactions with the Bcl-xL active site that were comparable to a known inhibitor, Obatoclax. mdpi.com This suggests that the lack of cytotoxicity of this compound could be due to a suboptimal fit or unfavorable interactions within the binding pocket of Bcl-xL and other potential targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. sdiarticle3.comnih.gov A QSAR model is typically represented by a linear equation where the biological activity is a function of one or more molecular descriptors. sdiarticle3.com These descriptors are numerical representations of the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics.
While no specific QSAR studies have been reported for this compound itself, numerous QSAR analyses have been conducted on other coumarin derivatives for various biological activities, including anticancer effects. sdiarticle3.comnih.govscientific.netingentaconnect.comresearchgate.net For instance, a QSAR study on a series of coumarin derivatives with anti-breast cancer activity against the MCF-7 cell line identified the dipole moment, the energetic gap, and specific atomic distances and dihedral angles as key descriptors influencing their activity. sdiarticle3.com The resulting QSAR model showed a high correlation coefficient (R² = 0.904), indicating its good predictive power. sdiarticle3.com
Another QSAR study on coumarin analogs as tubulin polymerization inhibitors also developed a reliable model that could be used to predict the anticancer activities of new compounds. nih.gov These studies demonstrate the potential of QSAR for guiding the design of novel this compound analogs. By generating a dataset of this compound derivatives with experimentally determined biological activities, it would be possible to develop a QSAR model. Such a model could then be used to predict the activity of virtual compounds before their synthesis, thereby saving time and resources in the drug discovery process. The model could help in identifying the key structural features of this compound that need to be modified to enhance its desired biological activity.
Future Research Directions and Methodological Innovations in Samarcandin Studies
The natural sesquiterpene coumarin (B35378), Samarcandin, isolated from plants of the Ferula genus, presents a compelling subject for future scientific investigation. biorxiv.orgresearchgate.net Advancements in analytical, biological, and computational sciences offer new avenues to explore its therapeutic potential and intricate mechanisms of action. This article outlines key future research directions and methodological innovations poised to deepen our understanding of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the initial identification and structural elucidation of Samarcandin?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR, and mass spectrometry) to determine molecular structure. For crystalline samples, employ X-ray crystallography for definitive confirmation. Cross-validate results with computational methods like DFT (Density Functional Theory) to resolve ambiguities in spectral data .
- Data Consideration : Include raw spectral data (e.g., chemical shifts, coupling constants) and computational outputs in supplementary materials to ensure reproducibility .
Q. How can researchers ensure the purity of this compound during synthesis or extraction?
- Methodological Answer : Use chromatographic methods (HPLC, GC-MS) with standardized protocols. Perform repeated recrystallization or column purification, and quantify purity via melting point analysis or UV-Vis spectroscopy. Document solvent systems, retention times, and calibration curves .
- Data Contradiction : Address discrepancies in purity metrics (e.g., HPLC vs. melting point) by replicating experiments under controlled conditions and applying statistical outlier tests .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound synthesis while minimizing byproducts?
- Methodological Answer : Design a factorial experiment to test variables (e.g., temperature, catalyst concentration, reaction time). Use response surface methodology (RSM) to identify optimal conditions. Characterize byproducts via LC-MS and propose mechanistic pathways for their formation .
- Data Consideration : Tabulate yield percentages, reaction parameters, and byproduct profiles across experimental runs. Compare with theoretical yield models .
Q. How should researchers resolve contradictions in this compound’s reported biological activity across independent studies?
- Methodological Answer : Conduct a systematic review to collate existing data. Perform meta-analysis to assess variability sources (e.g., assay protocols, cell lines, dosage). Replicate key studies under standardized conditions, including positive and negative controls. Use Bland-Altman plots to evaluate inter-lab reproducibility .
- Data Contradiction : Highlight differences in IC50 values or dose-response curves and propose protocol harmonization (e.g., adherence to OECD guidelines for in vitro assays) .
Q. What computational approaches are suitable for predicting this compound’s physicochemical properties and interactions?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to study ligand-receptor interactions. Use QSAR (Quantitative Structure-Activity Relationship) models to predict solubility, logP, and bioavailability. Validate predictions with experimental data via regression analysis .
- Data Consideration : Compare computational predictions (e.g., binding affinity scores) with empirical results. Report R² values and confidence intervals for QSAR models .
Methodological Best Practices
- Experimental Replication : Document all protocols in detail, including instrument calibration and reagent batch numbers, to enable independent verification .
- Data Transparency : Deposit raw datasets in public repositories (e.g., Zenodo) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Statistical Rigor : Predefine significance thresholds (e.g., α = 0.05) and use power analysis to determine sample sizes. Address non-normal distributions with non-parametric tests (e.g., Mann-Whitney U) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
